![molecular formula C11H13ClN2O B7937373 3-Amino-5-chloro-N-cyclopropylmethyl-benzamide](/img/structure/B7937373.png)
3-Amino-5-chloro-N-cyclopropylmethyl-benzamide
Overview
Description
3-Amino-5-chloro-N-cyclopropylmethyl-benzamide is a useful research compound. Its molecular formula is C11H13ClN2O and its molecular weight is 224.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuroleptic Activity
Benzamides, including compounds structurally related to 3-Amino-5-chloro-N-cyclopropylmethyl-benzamide, have been synthesized for potential neuroleptic (antipsychotic) effects. For instance, some benzamides showed significant activity against stereotypic behavior in rats, indicating their potential use in treating psychosis (Iwanami et al., 1981).
Ligands for Dopamine Receptors
Benzamide derivatives have been evaluated for their binding to human dopamine receptors, D2 and D3. Certain benzamides exhibited high affinity for these receptors, suggesting their potential as therapeutic agents in neurological disorders (Yang et al., 2000).
Crystal Structure Analysis
Studies have been conducted on the crystal structure of benzamide derivatives to understand their molecular interactions and potential in drug design (Furuya et al., 1985).
Antipsychotic Activity
Some benzamides have shown potent antipsychotic activity, binding affinity for dopamine receptors, and efficacy in inhibiting specific stereotypic behaviors in animal models (Ohmori et al., 1996).
Antispasmodic and Antihypoxic Properties
Certain benzamides have been synthesized and studied for their antispasmodic and antihypoxic properties, indicating their potential use in treating spasms and oxygen deprivation-related conditions (Bakibaev et al., 1994).
Preparation and Characterization of Derivatives
Research has focused on preparing and characterizing different polymorphs of benzamide derivatives, which could aid in understanding their stability and efficacy (Yanagi et al., 2000).
properties
IUPAC Name |
3-amino-5-chloro-N-(cyclopropylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-3-8(4-10(13)5-9)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6,13H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGLQRUMYVGLKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=CC(=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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